N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide
Description
“N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide” is a synthetic organic compound. Its structure includes a pyrazole ring substituted with a carbamoylcyclopropyl group, a cyclopropylethyl group, and a methyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-8-7-11(17-18(8)9(2)10-3-4-10)12(19)16-14(5-6-14)13(15)20/h7,9-10H,3-6H2,1-2H3,(H2,15,20)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEODMUVIGBRLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)C(=O)NC3(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the carbamoylcyclopropyl group: This step might involve the reaction of the pyrazole intermediate with a cyclopropyl isocyanate.
Addition of the cyclopropylethyl group: This could be done via alkylation using a suitable cyclopropylethyl halide.
Methylation: The final step might involve methylation of the pyrazole ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl groups.
Reduction: Reduction reactions could target the carbamoyl group, converting it to an amine.
Substitution: The pyrazole ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclopropyl ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, compounds with pyrazole rings are often investigated for their potential as enzyme inhibitors or receptor modulators. This compound could be studied for its effects on various biological pathways.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry
Industrially, this compound could be used in the development of new agrochemicals or pharmaceuticals. Its unique structure might impart desirable properties to these products.
Mechanism of Action
The mechanism of action of “N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide” would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes or receptors, modulating their activity. The carbamoyl and cyclopropyl groups might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(1-carbamoylcyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide: can be compared to other pyrazole derivatives such as:
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern. The presence of both carbamoyl and cyclopropyl groups on the pyrazole ring might confer unique biological or chemical properties, making it a compound of interest for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
